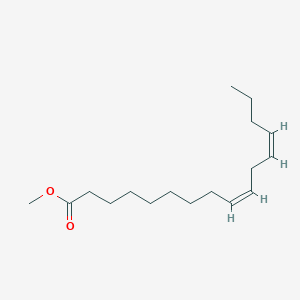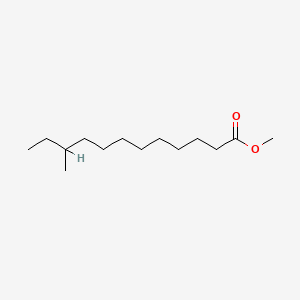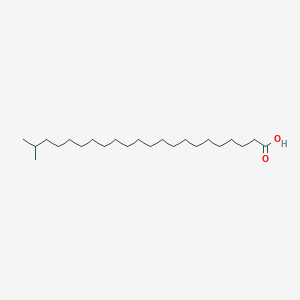
CID 13434077
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service number 13434077 is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of the compound with Chemical Abstracts Service number 13434077 involves several synthetic routes. One common method includes the reaction of specific starting materials under controlled conditions to yield the desired product. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure consistent quality and high yield. The use of advanced technologies such as automated reactors and real-time monitoring systems helps in achieving efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
The compound with Chemical Abstracts Service number 13434077 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and application potential .
Applications De Recherche Scientifique
The compound with Chemical Abstracts Service number 13434077 has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is used in the manufacture of various industrial products, including polymers, coatings, and specialty chemicals .
Mécanisme D'action
The mechanism of action of the compound with Chemical Abstracts Service number 13434077 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds share structural similarities with the compound with Chemical Abstracts Service number 13434077. These include:
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Macitentan
- Boric acid
Uniqueness
The uniqueness of the compound with Chemical Abstracts Service number 13434077 lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique features make it particularly valuable for certain applications, such as its high reactivity in specific chemical reactions and its potential therapeutic effects in medicine .
Propriétés
Numéro CAS |
100031-92-3 |
|---|---|
Formule moléculaire |
C10H28OSi4 |
Poids moléculaire |
276.67 g/mol |
InChI |
InChI=1S/C10H28OSi4/c1-13(2,3)10(12-11,14(4,5)6)15(7,8)9/h11H,1-9H3 |
Clé InChI |
MVTPXEQXAROQSY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C([Si]O)([Si](C)(C)C)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C([Si]O)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044296.png)








